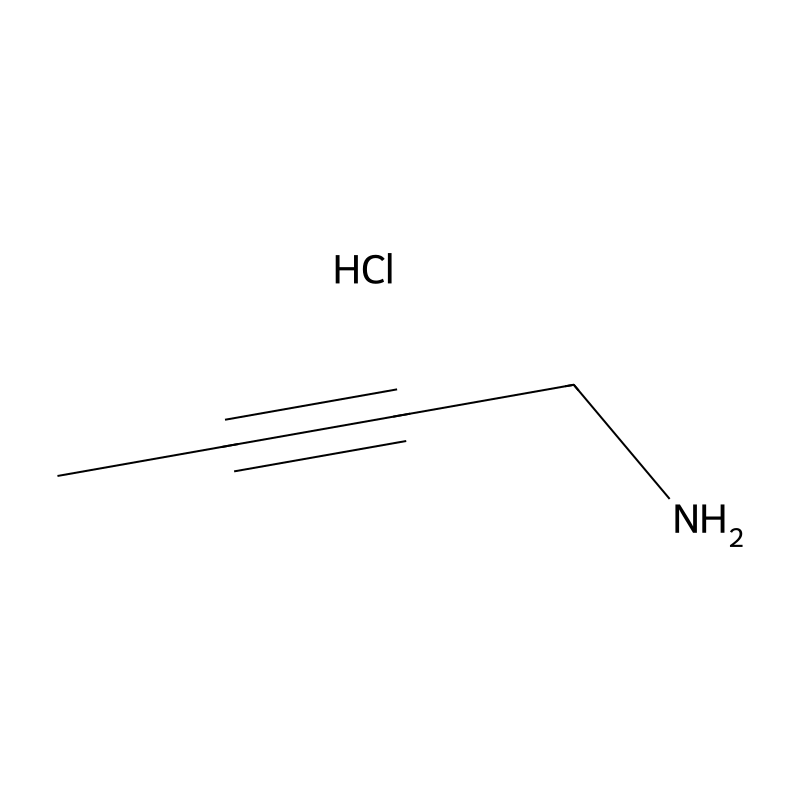But-2-yn-1-amine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
But-2-yn-1-amine hydrochloride, also known as 2-Butyn-1-amine hydrochloride, is an organic compound characterized by its unique alkyne functional group. It is a primary amine with the molecular formula C₄H₇ClN and a molecular weight of approximately 113.54 g/mol. This compound appears as a white to off-white crystalline solid that is soluble in water and ethanol, making it a valuable building block in organic synthesis. The compound’s structure includes a butyne chain with an amine group, which contributes to its reactivity and versatility in
- Amination Reactions: It acts as an amination reagent, donating an amine group to other molecules. This property is crucial for synthesizing pharmaceuticals and fine chemicals.
- Copper-Catalyzed Aminochlorination: The compound can function as a bifunctional reagent in copper-catalyzed aminochlorination reactions, showcasing its versatility .
- Synthesis of Amides: It is involved in the oxidative amidation of methyl groups, leading to the formation of primary, secondary, and tertiary amides .
Research indicates that but-2-yn-1-amine hydrochloride exhibits various biological activities, including:
- Antibacterial Activity: The compound has shown effectiveness against certain bacterial strains.
- Antifungal Properties: It has demonstrated antifungal activity, suggesting potential applications in treating fungal infections.
- Antitumor Activity: Preliminary studies suggest that it may inhibit enzymes involved in DNA replication and cell division, indicating potential as an anticancer agent .
The synthesis of but-2-yn-1-amine hydrochloride can be achieved through several methods:
- Reaction of But-2-yn-1-Ol with Ammonia: This method involves the catalytic reaction of but-2-yn-1-ol with ammonia to produce the amine.
- Hydrogen Cyanide Reaction: But-2-yn-1-oil can react with hydrogen cyanide followed by reduction to form but-2-yn-1-amine.
- Hydrochloric Acid Reaction: The direct reaction of but-2-yn-1-amine with hydrochloric acid yields the hydrochloride salt .
Analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are employed to confirm the purity and structure of the synthesized compound.
But-2-yn-1-amine hydrochloride finds applications across various fields:
- Organic Synthesis: It serves as a fundamental building block for synthesizing complex organic molecules.
- Pharmaceutical Development: The compound is utilized in drug synthesis and has potential applications in developing new therapeutic agents.
- Agricultural Chemicals: Its derivatives may be used in the formulation of pesticides and agrochemicals .
Studies on but-2-yn-1-amine hydrochloride have focused on its interactions with biological systems:
- Enzyme Inhibition Studies: Research indicates that it may inhibit specific enzymes involved in critical biological processes.
- Cell Line Studies: Investigations into its effects on various cancer cell lines have shown promising results regarding its antitumor properties .
Several compounds share structural similarities with but-2-yn-1-amine hydrochloride. Below are some notable examples:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Butyne (C₄H₆) | Alkyne | Simplest alkyne without amine functionality |
| 3-Aminobutene (C₄H₉N) | Alkene | Contains an alkene group instead of alkyne |
| Butanamide (C₄H₉NO) | Amide | Contains an amide functional group |
| 3-Methylbutanamine (C₅H₁₃N) | Branched Amine | Methyl substitution offers different reactivity |
But-2-yn-1-amines’ unique alkyne structure differentiates it from these compounds, allowing for distinct chemical reactivity and biological activity.








